Rubicene

説明

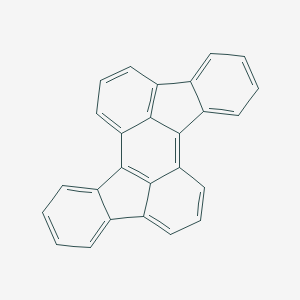

Structure

3D Structure

特性

IUPAC Name |

rubicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14/c1-3-9-17-15(7-1)19-11-5-13-22-24-18-10-4-2-8-16(18)20-12-6-14-21(26(20)24)23(17)25(19)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKFBRKHHLWKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=C5C=CC=C6C5=C(C4=CC=C3)C7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173364 | |

| Record name | Rubicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197-61-5 | |

| Record name | Rubicene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubicene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000197615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubicene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rubicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubicene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBICENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3I9M3715F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of Rubicene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubicene (C₂₆H₁₄) is a polycyclic aromatic hydrocarbon (PAH) composed of a central anthracene core fused with two benzene rings.[1] Its name is derived from its characteristic ruby-red color. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and spectral characteristics of this compound. While direct applications in drug development are not yet established, its unique photophysical properties and structural similarity to other biologically active polycyclic aromatic compounds warrant its consideration in exploratory research.

Molecular Structure and Composition

This compound is a planar, ortho- and peri-fused polycyclic arene.[2] Its rigid, conjugated system of 26 π-electrons is responsible for its distinct color and fluorescence.

Table 1: Molecular Identifiers and Basic Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₁₄ | [1][2] |

| Molar Mass | 326.4 g/mol | [2] |

| CAS Number | 197-61-5 | [2] |

| Appearance | Red solid | [1] |

| IUPAC Name | This compound | [2] |

Physicochemical Properties

This compound's physical and chemical properties are dictated by its large, nonpolar, and highly conjugated structure.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 306 °C | [1] |

| Boiling Point | Not experimentally determined | - |

| Solubility | Insoluble in ethanol and benzene. | [1] |

| Qualitative data suggests low solubility in nonpolar organic solvents. Quantitative data is not readily available. | ||

| Fluorescence | Strong yellow fluorescence in dilute solutions. | [1] |

Due to its high melting point, the boiling point of this compound is expected to be significantly higher and has not been experimentally determined under standard conditions. It is likely to sublime at high temperatures under vacuum. The solubility of this compound is generally low in most common organic solvents, a characteristic feature of large PAHs.

Electronic and Spectroscopic Properties

The extensive π-conjugation in this compound gives rise to its characteristic absorption in the visible region and strong fluorescence.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Wavelength (nm) | Solvent | Reference(s) |

| UV-Vis Absorption (λmax) | 495, 530 (shoulders) | Chloroform | [3] |

| Fluorescence Emission (λem) | 550 | Chloroform | [3] |

The electronic properties, such as the HOMO-LUMO gap, are crucial for understanding its photophysical behavior and potential applications in organic electronics. While the precise HOMO-LUMO gap of the parent this compound is not specified in the search results, a cyanated derivative, 6CN-Rubicene, is reported to have a significantly reduced HOMO-LUMO gap of 2.197 eV.

Experimental Protocols

Synthesis of this compound via Scholl Reaction

A facile and efficient method for synthesizing this compound is through the Scholl reaction, which involves the oxidative intramolecular cyclization of 9,10-diphenylanthracene.

Materials:

-

9,10-Diphenylanthracene

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Dissolve 9,10-diphenylanthracene and 3.0 equivalents of DDQ in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 1 hour. The reaction progress can be monitored by thin-layer chromatography.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Filter the mixture through a pad of Celite and wash the residue with dichloromethane.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to yield this compound as a red solid.

UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., chloroform or toluene). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the λmax for absorption measurements and below 0.1 for fluorescence measurements to avoid inner filter effects.

-

UV-Vis Absorption Measurement:

-

Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Record the absorption spectrum of the this compound solution from the UV to the near-IR region.

-

Identify the wavelengths of maximum absorbance (λmax).

-

-

Fluorescence Measurement:

-

Excite the this compound solution at its main absorption maximum.

-

Record the emission spectrum, scanning a wavelength range starting from just above the excitation wavelength to the near-IR.

-

Identify the wavelength of maximum emission (λem).

-

Relevance to Drug Development and Signaling Pathways

Extensive searches of scientific literature did not reveal any direct studies linking this compound or its simple derivatives to specific biological signaling pathways or drug development programs. However, the broader class of polycyclic aromatic hydrocarbons has been studied for its biological activities, which are often associated with their ability to intercalate into DNA or interact with various cellular proteins.

It is important to note that many PAHs are known for their carcinogenic properties, which arise from their metabolic activation to reactive intermediates that can form DNA adducts. Any potential therapeutic application of a PAH-based scaffold would require careful structural modification to enhance a desired biological activity while minimizing toxicity.

Given the absence of specific data for this compound, a hypothetical signaling pathway diagram is presented below. This diagram illustrates a generalized mechanism by which a generic polycyclic aromatic compound might exert a biological effect, for instance, through the inhibition of a protein kinase. This is a speculative model and has not been experimentally validated for this compound.

Conclusion

This compound is a fascinating polycyclic aromatic hydrocarbon with well-defined synthetic routes and interesting photophysical properties. While its direct role in drug development and signaling pathways remains unexplored, its rigid, planar structure and potential for chemical modification make it an intriguing scaffold for the design of novel functional molecules. Further research is warranted to explore the biological activities of this compound and its derivatives, which could unveil new therapeutic possibilities. The lack of detailed structural and solubility data highlights areas for future fundamental research on this captivating molecule.

References

Synthesis and Characterization of Rubicene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubicene (C₂₆H₁₄) is a polycyclic aromatic hydrocarbon (PAH) characterized by its striking ruby-red color and strong yellow fluorescence in dilute solutions.[1] Structurally, it consists of a central anthracene core fused with two indene fragments. This unique arrangement imparts interesting electronic and photophysical properties, making it a subject of considerable interest in materials science and organic electronics. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound and the key analytical techniques employed for its characterization.

Synthesis of this compound

Several synthetic methodologies have been developed for the preparation of this compound. The most common and effective methods include the Scholl reaction of 9,10-diphenylanthracene, the reduction of fluorenone, and flash vacuum pyrolysis of specific precursors.

Scholl Reaction of 9,10-Diphenylanthracene

The Scholl reaction provides a facile and high-yielding route to this compound through the intramolecular oxidative cyclization of 9,10-diphenylanthracene.

Experimental Protocol:

-

To a solution of 9,10-diphenylanthracene (200 mg, 0.61 mmol) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (412 mg, 1.8 mmol, 3.0 eq.) in dichloromethane (19 mL) at 0 °C, add trifluoromethanesulfonic acid (1 mL).

-

Stir the resulting blue mixture at 0 °C for 1 hour.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL), which will cause the color to change to red.

-

Filter the mixture through a celite pad and wash the residue with dichloromethane (100 mL).

-

Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane:dichloromethane gradient (0:1 to 1:3) to afford this compound as a red solid.

| Product | Yield |

| This compound | 67% |

Reduction of Fluorenone

This compound can also be synthesized through the reductive coupling of fluorenone using reducing agents such as calcium or magnesium.[1]

Experimental Protocol:

-

In a reaction vessel inert to high temperatures, combine fluorenone with a stoichiometric excess of a reducing agent such as magnesium turnings.

-

Heat the mixture under an inert atmosphere to a temperature sufficient to initiate the reduction and coupling reaction.

-

Maintain the reaction at an elevated temperature for a specified period to ensure complete conversion.

-

After cooling, the crude product is extracted with a suitable high-boiling solvent.

-

The this compound product is then purified through recrystallization or sublimation.

Flash Vacuum Pyrolysis (FVP)

Flash vacuum pyrolysis of precursors like 7,14-diethynylacenaphtho[1,2-k]fluoranthene or 7,14-bis(1-chlorovinyl)acenaphtho[1,2-k]fluoranthene can also yield this compound derivatives. This method is particularly useful for the synthesis of complex or strained PAHs.

General Experimental Protocol:

-

The precursor is sublimed or nebulized into a high-vacuum pyrolysis tube.

-

The tube is heated to a high temperature (typically >800 °C) to induce thermal rearrangement and cyclization.

-

The product is then rapidly cooled and collected on a cold finger at the exit of the pyrolysis zone.

-

Purification is typically achieved by sublimation or chromatography.

Characterization of this compound

The structural and photophysical properties of this compound are established through a combination of spectroscopic and analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₁₄ | [1] |

| Molar Mass | 326.39 g/mol | [1] |

| Appearance | Red solid | [1] |

| Melting Point | 306 °C | [1] |

Spectroscopic Data

¹H NMR (270 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.62 | d | 8.6 | 2H |

| 8.34 | d | 7.6 | 2H |

| 8.04 | d | 6.8 | 2H |

| 7.98 | d | 7.0 | 2H |

| 7.79 | dd | 8.6, 6.6 | 2H |

| 7.45 | td | 7.6, 0.8 | 2H |

| 7.39 | td | 7.6, 0.8 | 2H |

¹³C NMR:

Note: While ¹³C NMR spectra of this compound are available, the specific assignment of each peak is not consistently reported in the literature.

Dilute solutions of this compound exhibit characteristic absorption and emission spectra.

| Technique | Solvent | λmax (nm) |

| UV-Vis Absorption | Chloroform | 495 |

| Fluorescence Emission | Chloroform | 552 |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound.

| m/z | Relative Intensity (%) | Fragment |

| 326 | 100 | [M]⁺ |

| 163 | ~60 | [M/2]⁺ |

X-ray Crystallography

The solid-state structure of this compound has been determined by X-ray crystallography. For detailed structural information, researchers are encouraged to consult crystallographic databases such as the Crystallography Open Database (COD) for the corresponding Crystallographic Information File (CIF).

Experimental and Logical Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined the primary synthetic routes and characterization techniques for this compound. The Scholl reaction of 9,10-diphenylanthracene stands out as a particularly efficient method for its preparation. The comprehensive characterization data provided serves as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development who are interested in exploring the properties and applications of this fascinating polycyclic aromatic hydrocarbon.

References

A Technical Guide to the Photophysical and Electrochemical Properties of Rubicene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubicene (C₂₆H₁₄) is a polycyclic aromatic hydrocarbon (PAH) composed of a central anthracene core flanked by two benzene rings, forming an indeno-annelated structure.[1][2] This unique arrangement results in a planar π-conjugated system that imparts distinct photophysical and electrochemical characteristics.[2] Dilute solutions of this compound are known to emit a strong yellow fluorescence.[1] Its intriguing optoelectronic properties have garnered significant attention, positioning it as a promising candidate for applications in organic field-effect transistors (OFETs), organic solar cells, and sensors.[2][3] This technical guide provides an in-depth overview of the core photophysical and electrochemical properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual workflows to aid researchers in its application and study.

Synthesis of this compound

Several synthetic routes to this compound have been established. A common method involves the Scholl reaction of 9,10-diphenylanthracene.[4][5] This reaction utilizes a dehydrating agent and a Lewis acid to facilitate intramolecular aryl-aryl coupling. Another approach starts from fluorenone, which is reduced using calcium or magnesium.[1] Additionally, this compound can be synthesized by reacting dihalogenated diphenylanthracene as a starting material.[1] A facile synthesis has also been reported by reacting 9,10-diphenylanthracene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane in the presence of triflic acid.[1]

Photophysical Properties

The photophysical properties of this compound are central to its potential applications. These properties are primarily governed by the absorption and emission of photons, which are dictated by the molecule's electronic structure.

Absorption and Emission Spectra

This compound exhibits characteristic absorption and emission spectra. In toluene, the absorption maxima (λmax) are observed at 296 nm, 359.5 nm, 378.5 nm, 470.5 nm, and 495 nm, with a shoulder at 312 nm and 514.5 nm.[6] The fluorescence emission maximum in chloroform, when excited at 495 nm, is at 552 nm.[6] The significant overlap between the absorption and emission spectra is a notable feature.[7]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) of this compound in solution has been reported to be 0.32.[8] The fluorescence lifetime (τF) in thin films is significantly shorter, measured at 66.4 ps, suggesting the possibility of ultrafast processes such as singlet fission.[8]

Table 1: Photophysical Properties of this compound

| Property | Value | Solvent/Medium | Reference |

| Absorption Maxima (λmax) | 296, 359.5, 378.5, 470.5, 495 nm | Toluene | [6] |

| Emission Maximum (λem) | 552 nm | Chloroform | [6] |

| Fluorescence Quantum Yield (ΦF) | 0.32 | Solution | [8] |

| Fluorescence Lifetime (τF) | 66.4 ps | Thin Film | [8] |

Electrochemical Properties

The electrochemical behavior of this compound is crucial for its application in electronic devices. Cyclic voltammetry is a key technique used to determine its redox potentials and estimate the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Redox Potentials

The redox potentials of this compound derivatives have been investigated to understand their electron-donating and -accepting capabilities. For instance, fluorinated rubrene derivatives exhibit different oxidation and reduction potentials compared to the parent rubrene.[9] While specific redox potential values for pristine this compound are not extensively tabulated in the literature, the narrowed HOMO-LUMO gap in extended this compound analogues has been confirmed by cyclic voltammetry.[5][10] The electron affinity (EA) and ionization potential (IP) are key parameters that determine the efficiency of charge injection and the material's stability.[11] For effective electron injection, an EA of ≥ 3.0 eV is generally desired, while values significantly greater than 4.0 eV can lead to instability.[11] Similarly, low IPs facilitate hole injection, but excessively low values may result in unintentional doping.[11]

Table 2: Electrochemical Data for this compound and Related Compounds

| Compound | Oxidation Potential (Eox) vs. Fc/Fc⁺ (V) | Reduction Potential (Ered) vs. Fc/Fc⁺ (V) | HOMO (eV) | LUMO (eV) | Reference |

| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available | |

| Dibenzo[a,m]this compound (DBR) | - | - | - | - | [12] |

| B₂N₂-Doped DBR | - | - | - | - | [12] |

Note: Comprehensive electrochemical data for unsubstituted this compound is not consistently reported in the reviewed literature. The table highlights the type of data available for related structures.

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization of this compound's properties. The following sections outline typical protocols for photophysical and electrochemical measurements.

Photophysical Characterization

A standard workflow for characterizing the photophysical properties of this compound is depicted below.

Caption: Experimental workflow for photophysical characterization of this compound.

-

Sample Preparation:

-

Dissolve a known concentration of this compound in a spectroscopic grade solvent (e.g., toluene or chloroform).

-

Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can quench fluorescence.

-

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).

-

Identify the absorption maxima (λmax) and calculate the molar absorption coefficient (ε) using the Beer-Lambert law.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

To record the emission spectrum, excite the sample at one of its absorption maxima and scan the emission wavelengths.

-

To record the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

-

Quantum Yield Determination: The relative quantum yield can be determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH). The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement: Use Time-Correlated Single Photon Counting (TCSPC) for accurate lifetime measurements. Excite the sample with a pulsed laser source and measure the decay of the fluorescence intensity over time.

-

Electrochemical Characterization

The workflow for electrochemical analysis, primarily using cyclic voltammetry, is outlined below.

Caption: Experimental workflow for electrochemical characterization of this compound.

-

Electrochemical Cell Preparation:

-

Dissolve this compound and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated electrochemical solvent (e.g., dichloromethane or acetonitrile).

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

-

Cyclic Voltammetry (CV) Measurement:

-

Connect the cell to a potentiostat.

-

Scan the potential over a range that encompasses the expected redox processes of this compound.

-

Record the resulting current-voltage curve (voltammogram).

-

To ensure accurate and comparable potential values, it is recommended to add ferrocene as an internal standard at the end of the experiment and reference the measured potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

-

Data Analysis:

-

From the voltammogram, determine the half-wave potentials (E₁/₂) for any reversible or quasi-reversible redox processes.

-

The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks, respectively, using empirical formulas and the potential of the reference electrode.

-

Applications in Drug Development

While this compound itself is not a therapeutic agent, its unique photophysical properties can be harnessed in drug development and biomedical research. For instance, its strong fluorescence makes it a potential candidate for use as a fluorescent probe or label for imaging and sensing applications. The planar structure of this compound could also allow for intercalation with biomolecules, a property that could be explored in the design of diagnostic tools. Further functionalization of the this compound core could lead to derivatives with specific biological activities or improved biocompatibility.

Conclusion

This compound possesses a rich set of photophysical and electrochemical properties that make it a compelling molecule for fundamental research and a variety of applications, particularly in materials science. Its strong fluorescence, coupled with its robust π-conjugated system, provides a versatile platform for the development of novel organic electronic materials. A thorough understanding of its synthesis, spectroscopic characteristics, and electrochemical behavior, as outlined in this guide, is paramount for unlocking its full potential. The provided experimental workflows offer a standardized approach for researchers to reliably characterize this compound and its derivatives, paving the way for future innovations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The design, synthesis and application of this compound based polycyclic aromatic hydrocarbons (PAHs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. This compound: a molecular fragment of C70 for use in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Properties of this compound-Based Aromatic π-Conjugated Compounds as Five-Membered Ring Embedded Planar Nanographenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cup.lmu.de [cup.lmu.de]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 10. researchgate.net [researchgate.net]

- 11. rua.ua.es [rua.ua.es]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Applications of Rubicene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubicene, a polycyclic aromatic hydrocarbon (PAH) with a distinctive ruby-red color, has garnered significant attention in the scientific community. Composed of a central anthracene core fused with two indene units, its unique π-conjugated system imparts fascinating photophysical and electronic properties. The functionalization of the this compound core has opened up a new class of derivatives with tunable characteristics, leading to a burgeoning field of research into their synthesis and application. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, with a detailed exploration of their primary applications in organic electronics and a look into their emerging, albeit less explored, potential in the biomedical field.

Synthesis of this compound and Its Derivatives

The construction of the this compound framework and the introduction of various functional groups are pivotal to harnessing their potential. Several synthetic strategies have been developed, with the Scholl reaction being a prominent and efficient method for the synthesis of the parent this compound.

General Synthetic Pathways

The primary methods for synthesizing this compound derivatives involve intramolecular cyclization reactions of appropriately substituted precursors. The Scholl reaction, which utilizes a Lewis or Brønsted acid in the presence of an oxidizing agent, is a powerful tool for creating carbon-carbon bonds through dehydrogenative coupling.[1] This method has been successfully employed for the synthesis of both the parent this compound and its substituted analogues.

Another versatile approach involves multi-step synthetic sequences that allow for the introduction of a wider variety of functional groups. These methods often begin with more readily available starting materials and build the this compound core through a series of reactions such as Sonogashira coupling, followed by pentannulation and cyclodehydrogenation.[2] For heteroatom-doped derivatives, modular synthetic routes have been developed, enabling the precise incorporation of elements like boron and nitrogen into the polycyclic framework.[3]

dot

Figure 1: Generalized synthetic pathways to this compound and its derivatives.

Experimental Protocols

Synthesis of this compound via Scholl Reaction

This protocol provides a detailed method for the synthesis of the parent this compound from 9,10-diphenylanthracene.

Materials:

-

9,10-Diphenylanthracene

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Celite

Procedure:

-

To a solution of 9,10-diphenylanthracene (e.g., 200 mg, 0.61 mmol) and DDQ (e.g., 412 mg, 1.8 mmol, 3.0 eq.) in anhydrous dichloromethane (19 mL) at 0 °C, add trifluoromethanesulfonic acid (1 mL) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour. The color of the mixture will typically change from yellow to blue upon addition of the acid.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL). The color will change to red.

-

Filter the mixture through a pad of Celite, and wash the residue with dichloromethane (100 mL).

-

Separate the organic layer, wash it with saturated aqueous NaHCO₃ solution, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane:dichloromethane gradient (e.g., from 0:1 to 1:3) to yield this compound as a red solid.

Applications of this compound Derivatives

The unique electronic and photophysical properties of this compound derivatives have led to their exploration in various fields, most notably in organic electronics. Their potential in biomedical applications is an emerging area of interest.

Organic Electronics

This compound derivatives are promising materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Their performance is highly dependent on their molecular structure, which influences their charge transport properties and solid-state packing.

Organic Field-Effect Transistors (OFETs)

Many this compound derivatives exhibit excellent p-type semiconducting behavior. The introduction of substituents can be used to tune their molecular packing and charge carrier mobility. For instance, silylethynylated derivatives of dibenzo[a,m]this compound have demonstrated high hole mobilities in solution-processed thin-film transistors.[2][4]

dot

Figure 2: General workflow for the fabrication of a this compound-based OFET.

Experimental Protocol: Fabrication of a Dibenzo[a,m]this compound-based OFET (Solution-Processed)

This protocol outlines the general steps for fabricating a solution-processed OFET using a silylethynylated dibenzo[a,m]this compound derivative.

Materials:

-

Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

-

Octadecyltrichlorosilane (OTS) for self-assembled monolayer (SAM) treatment

-

Silylethynylated dibenzo[a,m]this compound derivative

-

Toluene or other suitable organic solvent

-

Gold (Au) for source and drain electrodes

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by ultrasonication in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

-

SAM Treatment: Treat the SiO₂ surface with an OTS SAM by immersing the substrate in a dilute solution of OTS in toluene or by vapor deposition to improve the interface properties.

-

Active Layer Deposition: Dissolve the dibenzo[a,m]this compound derivative in a suitable solvent (e.g., toluene) at a specific concentration. Deposit the solution onto the OTS-treated substrate using spin-coating or drop-casting to form a thin film.

-

Annealing: Anneal the substrate at an optimized temperature to improve the crystallinity and morphology of the organic semiconductor film.

-

Electrode Deposition: Deposit the gold source and drain electrodes on top of the organic semiconductor film through a shadow mask using thermal evaporation in a high-vacuum chamber. This creates a top-contact, bottom-gate device architecture.

-

Characterization: Measure the electrical characteristics of the OFET, including the transfer and output curves, using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox) to determine the hole mobility, on/off ratio, and threshold voltage.

Table 1: Performance of Selected this compound-Based OFETs

| This compound Derivative | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Dibenzo[a,m]this compound | Solution-Processed | up to 1.0 | > 10⁵ | [2][4] |

| Parent this compound | Vacuum-Deposited | 0.32 | 2.5 x 10⁴ |

Biomedical Applications

The exploration of this compound derivatives in drug development and medicinal chemistry is still in its nascent stages. However, their intrinsic fluorescence and ability to be functionalized suggest potential for applications in bioimaging and therapy.

Photodynamic Therapy (PDT)

A notable example of a this compound-related compound in a biomedical context is a hybrid molecule combining a[5]fullerene with ruboxyl, a derivative of the anthracycline antibiotic daunorubicin.[6] In this system, the ruboxyl moiety acts as a photosensitizer for the fullerene core, enhancing the generation of reactive oxygen species (ROS) upon light irradiation.[6] This suggests a potential, though indirect, role for this compound-like structures in the design of novel agents for photodynamic therapy, where light is used to activate a photosensitizer to kill cancer cells.[6]

References

- 1. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Packing, and Thin Film Transistors of Dibenzo[a,m]rubicenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Synthesis, Molecular Packing, and Thin Film Transistors of Dibenzo[a,m]rubicenes - American Chemical Society - Figshare [acs.figshare.com]

- 5. Hybrid photoactive fullerene derivative-ruboxyl nanostructures for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure of Rubicene and Its Derivatives

Abstract: Rubicene is a polycyclic aromatic hydrocarbon (PAH) recognized for its unique electronic and photophysical properties, making it a molecule of interest for applications in organic electronics. Its performance in devices such as organic field-effect transistors (OFETs) is intrinsically linked to its solid-state packing and molecular arrangement. This technical guide provides an in-depth analysis of the crystal structure of this compound and several of its key derivatives. It summarizes crystallographic data, details experimental protocols for synthesis and crystal growth, and illustrates key workflows, serving as a comprehensive resource for researchers, materials scientists, and professionals in drug development exploring this class of compounds.

Introduction to this compound

This compound (C₂₆H₁₄) is an ortho- and peri-fused polycyclic arene composed of a central anthracene core flanked by two benzene rings, linked by carbon-carbon bonds.[1] This rigid, planar-like architecture gives rise to interesting electronic characteristics, and its dilute solutions are known to emit a strong yellow fluorescence. The utility of this compound as an organic semiconductor has been demonstrated in OFETs, where it can exhibit significant hole mobility.[2]

The charge transport properties of molecular semiconductors are highly dependent on the degree of intermolecular orbital overlap, which is dictated by the crystal packing. Therefore, a thorough understanding of the crystal structure of this compound and the ability to control it through chemical modification are paramount for designing materials with enhanced performance. This guide explores the crystallographic features of the parent this compound molecule and investigates how structural modifications—such as annulation, π-system extension, and heteroatom doping—influence the resulting solid-state structures.

Crystal Structure of Unsubstituted this compound

Single-crystal X-ray diffraction data for unsubstituted this compound is not extensively detailed in recent literature. However, historical powder diffraction data provides insight into its crystalline nature.

Table 1: X-ray Powder Pattern Data for this compound

| Diffraction Angle (Θ) | Relative Intensity (Irel) |

| 9.8° | 1.000 |

| 11.0° | 0.116 |

| 14.2° | 0.022 |

| 15.3° | 0.276 |

| 18.4° | 0.247 |

| 30.6° | 0.226 |

| 31.4° | 0.115 |

| 37.3° | 0.130 |

| 38.7° | 0.117 |

| Data sourced from Chem. Ber. 1990, 123, 1981-1987.[3] |

Crystal Structure of this compound Derivatives

The modification of the this compound core has led to a rich library of derivatives with tailored properties and distinct crystal structures.

Dibenzo[cde,opq]this compound: A Polymorphic System

Dibenzo[cde,opq]this compound is an S-shaped, planar PAH that represents an uncurved fragment of the C₇₀ fullerene.[4] This derivative is notable for exhibiting polymorphism, crystallizing in two different modifications (1a and 1b) that feature nearly identical molecular structures but different packing modes.[4][5] Both forms exhibit parallel offset π-stacking, a common motif for stabilizing intermolecular interactions in PAHs.[4] The primary distinctions lie in the efficiency of this stacking and the arrangement of the molecular layers.[4]

Table 2: Comparative Crystallographic Data for Dibenzo[cde,opq]this compound Polymorphs

| Parameter | Polymorph 1a | Polymorph 1b |

| Mean Deviation from Best Plane | 0.006(2) Å | 0.016(2) Å |

| Inter-planar π–π Distance | 3.414 Å | 3.474 Å |

| Zigzag Angle of Molecular Layers | 88.93(2)° | 51.49(3)° |

| Data sourced from Chemistry. 2019;25(60):13759-13765.[4] |

Heteroatom-Doped Rubicenes: B₂N₂-Doped Dibenzo[a,m]this compound

The strategic replacement of C=C bonds with isoelectronic B–N units is a powerful method for tuning the electronic properties of PAHs. B₂N₂-doped dibenzo[a,m]this compound (B₂N₂-DBR) is a derivative where two C=C units on the edges are replaced by B-N units.[6] This modification results in a larger optical gap, leading to blue-shifted absorption and emission with a significantly higher fluorescence quantum yield (Φ = 0.88) compared to its all-carbon analogue (DBR, Φ = 0.25).[6] Crystallographic information files (CIF) for both B₂N₂-DBR and its parent DBR are available, allowing for direct comparison of their structures.[6]

Extended π-Systems: this compound Dimers and Trimers

Extending the π-conjugation of the this compound core by creating dimers and trimers leads to materials with significantly altered optical properties. These larger molecules, synthesized via methods like the Scholl reaction, maintain a planar aromatic framework as confirmed by single-crystal X-ray analysis.[7] This extension of the π-system results in a narrowed HOMO-LUMO gap, causing a considerable red-shift in the absorption and emission spectra.[7] For instance, the emission band of a this compound trimer can extend into the near-infrared region.[7]

Experimental Methodologies

The successful analysis of crystal structures depends on robust protocols for both chemical synthesis and the growth of high-quality single crystals.

Synthesis Protocols

The synthesis of this compound derivatives can be complex, often requiring multi-step sequences. A representative example is the synthesis of Dibenzo[cde,opq]this compound.[4][5]

Protocol: Synthesis of Dibenzo[cde,opq]this compound

The synthesis is an eight-step reaction sequence. While the full sequence is extensive, the key final steps that generate the aromatic core are an iron-mediated [2+2+1] cycloaddition followed by a high-temperature cyclodehydrogenation via flash vacuum pyrolysis (FVP).[4]

-

Precursor Synthesis: A suitable precursor molecule is synthesized through the preceding steps, culminating in a molecule ready for FVP.

-

Apparatus Setup: The FVP apparatus consists of a quartz tube (e.g., 100x4 cm) inserted through two furnaces: a sublimation oven and a hotter pyrolysis oven, connected to a vacuum pump via a cold trap (liquid nitrogen).[4]

-

Pyrolysis: The precursor is placed in the sublimation zone. The pyrolysis furnace is heated to 1000 °C.

-

Execution: A gentle stream of argon is introduced (to maintain a pressure of ~1 mbar), which carries the sublimed precursor through the hot pyrolysis zone. This process induces the final cyclization and aromatization.

-

Collection: The target molecule, Dibenzo[cde,opq]this compound, precipitates in the cold part of the quartz tube beyond the furnace.[4]

-

Purification: The collected product is purified by column chromatography to yield the final compound.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. crystallography.net [crystallography.net]

- 3. boa.unimib.it [boa.unimib.it]

- 4. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]

- 5. Synthesis and Crystal Structure of Dimorphic Dibenzo[cde,opq]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Rubicene: A Technical Guide to its Electronic Properties for Advanced Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubicene, a polycyclic aromatic hydrocarbon with a distinctive ruby-red color, has emerged as a compelling candidate for applications in organic electronics.[1] Structurally, it can be conceptualized as a fragment of C70 fullerene, possessing a planar π-conjugated system that facilitates efficient charge transport.[1] This technical guide provides an in-depth exploration of the electronic properties of this compound and its derivatives, offering a comprehensive resource for researchers and professionals engaged in the development of next-generation organic electronic devices. The document details the material's fundamental electronic characteristics, experimental protocols for its synthesis and device fabrication, and performance metrics in various applications.

Core Electronic Properties of this compound

The performance of this compound in organic electronic devices is fundamentally governed by its electronic structure, particularly the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the resulting energy gap, and its charge carrier mobility. These parameters dictate the efficiency of charge injection, transport, and collection in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Frontier Molecular Orbital Energies and Band Gap

The HOMO and LUMO energy levels are critical in determining the charge injection barriers from electrodes and the open-circuit voltage in OPVs. The energy gap (Eg), the difference between the LUMO and HOMO levels, influences the optical absorption properties of the material. Theoretical studies, often employing density functional theory (DFT), have been instrumental in predicting these properties for this compound and its derivatives.[2] Experimental validation is typically achieved through techniques like cyclic voltammetry and UV-Vis spectroscopy.

Charge Carrier Mobility

Charge carrier mobility (µ) is a measure of how quickly charge carriers (holes or electrons) move through a material under the influence of an electric field. It is a key performance indicator for organic semiconductors, directly impacting the switching speed of transistors and the charge extraction efficiency in solar cells. This compound has demonstrated promising hole mobilities, with values being significantly influenced by factors such as crystalline quality, molecular packing, and the presence of functional groups.[2] The time-of-flight (TOF) method is a common technique for directly measuring charge carrier mobility in organic materials.[3][4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data on the electronic properties of this compound and some of its derivatives as reported in the literature.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method |

| This compound | -5.50 | -2.90 | 2.60 | DFT |

| Dibenzo[h,t]this compound | Not Specified | Not Specified | Smaller than this compound | Experimental |

| B2N2-doped Dibenzo[a,m]this compound | Not Specified | Not Specified | Larger than DBR | Experimental[7] |

Table 1: Frontier Molecular Orbital Energies and Band Gaps.

| Device Configuration | Hole Mobility (cm²/Vs) | Ion/Ioff Ratio | Notes |

| This compound OFET (Bottom-gate/bottom-contact) | 0.20 | 1.0 x 104 | Untreated Au electrodes[2] |

| This compound OFET (PFBT treated Au electrodes) | 0.32 | 2.5 x 104 | PFBT SAM treatment reduces hole injection barrier |

| Dibenzo[a,m]this compound derivative OFET (Solution-processed) | up to 1.0 | Not Specified | Silylethynylated derivative[8] |

Table 2: Performance of this compound-based Organic Field-Effect Transistors (OFETs).

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, fabrication of organic electronic devices, and characterization of its electronic properties.

Synthesis of this compound via Scholl Reaction

The Scholl reaction provides a facile and efficient method for synthesizing this compound from readily available precursors.[9]

Materials:

-

9,10-Diphenylanthracene

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Dissolve 9,10-diphenylanthracene (0.61 mmol) and DDQ (1.8 mmol, 3.0 eq.) in dichloromethane (19 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (1 mL) to the solution.

-

Stir the mixture at 0 °C for 1 hour. The color of the reaction mixture will change from yellow to blue.

-

Quench the reaction by adding saturated NaHCO3 solution (20 mL). The color will turn red.

-

Filter the mixture through a celite pad and wash the residue with dichloromethane (100 mL).

-

Separate the organic layer, wash it with saturated NaHCO3 solution, and dry it over anhydrous Na2SO4.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient (0:1 to 1:3) to yield this compound as a red solid.

Fabrication of a Bottom-Gate, Top-Contact this compound OFET

This protocol describes the fabrication of a standard OFET architecture using this compound as the active semiconductor layer.

Materials:

-

Heavily doped n-type silicon wafer with a thermally grown SiO2 layer (e.g., 300 nm)

-

This compound powder (purified)

-

Gold (Au) pellets for thermal evaporation

-

Pentafluorobenzenethiol (PFBT) for self-assembled monolayer (SAM) treatment (optional)

-

Solvents for cleaning (e.g., acetone, isopropanol, deionized water)

Procedure:

-

Substrate Cleaning:

-

Cut the Si/SiO2 wafer into desired substrate sizes.

-

Sonnicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas and bake at 120 °C for 10 minutes to remove any residual moisture.

-

-

Source and Drain Electrode Deposition:

-

Define the source and drain electrodes using photolithography or a shadow mask.

-

Deposit a thin adhesion layer of chromium or titanium (e.g., 5 nm) followed by a layer of gold (e.g., 50 nm) by thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr).

-

-

SAM Treatment (Optional but Recommended):

-

Immerse the substrates in a dilute solution of PFBT in ethanol (e.g., 1 mM) for several hours to form a self-assembled monolayer on the gold electrodes. This reduces the contact resistance.

-

Rinse the substrates with ethanol and dry with nitrogen.

-

-

This compound Deposition:

-

Place the substrates and a crucible containing this compound powder into a thermal evaporation chamber.

-

Evacuate the chamber to a high vacuum (< 10-6 Torr).

-

Heat the crucible to sublimate the this compound, depositing a thin film (e.g., 50 nm) onto the substrates at a controlled rate (e.g., 0.1-0.2 Å/s). The substrate can be held at room temperature or slightly elevated temperatures to control film morphology.

-

-

Annealing:

-

Post-deposition annealing of the this compound film can be performed in a nitrogen-filled glovebox or in vacuum to improve crystallinity and device performance. Typical annealing temperatures are in the range of 100-150 °C for 30-60 minutes.

-

Characterization of Electronic Properties

Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of this compound.

Experimental Setup:

-

A three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Ag/AgNO3).[10][11]

-

A potentiostat.

-

An electrochemical cell.

-

A solution of this compound in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu4NPF6).[10]

-

Ferrocene as an internal standard for calibration.[10]

Procedure:

-

Prepare a solution of this compound and the supporting electrolyte in the chosen solvent.

-

Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan over a potential range that covers the oxidation and reduction events of this compound.

-

Record the oxidation and reduction peak potentials.

-

Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

-

Calculate the HOMO and LUMO energy levels from the onset potentials of the first oxidation and reduction peaks, respectively.

UV-Visible (UV-Vis) Absorption Spectroscopy: UV-Vis spectroscopy is used to determine the optical band gap of this compound.

Experimental Setup:

-

A UV-Vis spectrophotometer.

-

Quartz cuvettes for solutions or thin films deposited on quartz substrates.

Procedure:

-

For solutions, dissolve a small amount of this compound in a suitable solvent (e.g., chloroform).

-

For thin films, deposit a thin layer of this compound on a quartz substrate.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[12]

-

Determine the absorption edge from the spectrum.

-

The optical band gap can be estimated from the onset of absorption using a Tauc plot.

Time-of-Flight (TOF) Charge Carrier Mobility Measurement: The TOF technique directly measures the drift mobility of charge carriers.

Experimental Setup:

-

A sample of this compound (single crystal or thick film) sandwiched between two electrodes, one of which is semi-transparent.

-

A pulsed laser for photocarrier generation.

-

A voltage source to apply an electric field across the sample.

-

An oscilloscope to measure the transient photocurrent.

Procedure:

-

A short laser pulse illuminates the semi-transparent electrode, creating a sheet of charge carriers near the surface.[3]

-

Under an applied electric field, these carriers drift across the sample to the counter electrode.[3]

-

The transient photocurrent is recorded by the oscilloscope. The transit time (tT) is the time it takes for the carriers to traverse the sample thickness (d).[3]

-

The drift velocity (vd) is calculated as d/tT.

-

The mobility (µ) is then determined using the equation µ = vd/E, where E is the applied electric field (V/d).

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound and its derivatives represent a promising class of materials for the advancement of organic electronics. Their favorable electronic properties, including suitable frontier molecular orbital energies and good charge carrier mobility, make them attractive for applications in OFETs and OPVs. The synthetic accessibility of this compound through methods like the Scholl reaction further enhances its potential for widespread research and development. This technical guide has provided a consolidated resource on the electronic properties, synthesis, device fabrication, and characterization of this compound. Further research into the functionalization of the this compound core to fine-tune its electronic and morphological properties is anticipated to unlock even greater performance in organic electronic devices.

References

- 1. Synthesis of Functionalized Rubicenes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sid.ir [sid.ir]

- 5. tsijournals.com [tsijournals.com]

- 6. conservancy.umn.edu [conservancy.umn.edu]

- 7. Synthesis and Crystal Structure of Dimorphic Dibenzo[cde,opq]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. Susceptibility of Polycyclic Aromatic Hydrocarbons in Oxidative Voltammetry: Unveiling the Effect of Electrolyte-coordination [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | In situ Measuring Film-Depth-Dependent Light Absorption Spectra for Organic Photovoltaics [frontiersin.org]

The Enduring Allure of a Ruby-Red Hydrocarbon: A Technical Guide to the History and Discovery of Rubicene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubicene (C₂₆H₁₄) is a polycyclic aromatic hydrocarbon (PAH) composed of a central anthracene core flanked by two benzene rings, creating a rigid, planar, and highly conjugated system.[1] Named for its characteristic ruby-red color, this intriguing molecule has captivated chemists for nearly a century and a half.[2] Initially an object of fundamental chemical curiosity, this compound and its derivatives are now at the forefront of materials science research, with potential applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and sensors.[3][4] This technical guide provides an in-depth exploration of the history, discovery, and synthesis of the this compound core, presenting key experimental data and methodologies for the modern researcher.

Historical Perspective and Key Discoveries

The journey of this compound began in 1873, when it was first described in the chemical literature.[2] However, it was the development of more sophisticated synthetic techniques in the 20th century that allowed for its isolation and detailed characterization. A significant milestone in the study of this compound was the recognition of its structural relationship to fullerenes; it can be considered a nanofragment of the C₇₀ fullerene, which has spurred renewed interest in its physicochemical properties.[3][5]

Synthetic Methodologies for the this compound Core

The synthesis of this compound has evolved significantly over the years, with modern methods offering greater efficiency and the ability to introduce functional groups. Early approaches were often low-yielding and required harsh reaction conditions. Contemporary methods, such as the Scholl reaction, have become mainstays for the construction of the this compound skeleton and its derivatives.

Early Synthetic Approaches

One of the earlier methods for synthesizing this compound involved the reduction of fluorenone with calcium or magnesium.[1] Another approach utilized dihalogenated diphenylanthracene as a starting material.[1] A notable synthesis reported by Sachweh and Langhals in 1990 involved the high-temperature reaction of fluorenone with magnesium in molten biphenyl, yielding this compound as light red needles.[6]

The Scholl Reaction: A Facile and Versatile Method

A significant advancement in this compound synthesis came with the application of the Scholl reaction. This method involves the acid-mediated intramolecular aryl-aryl coupling of precursor molecules. A particularly effective protocol, reported by the group of Professor Shinji Toyota, utilizes 9,10-diarylanthracenes as precursors, which are treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and triflic acid.[2][7] This method is lauded for its simplicity and practicality, making it a valuable tool for accessing functionalized this compound derivatives.[2]

Multi-Step Synthesis of this compound Derivatives

More complex, multi-step syntheses have also been developed, particularly for creating extended or functionalized this compound systems. For instance, the synthesis of dibenzo[cde,opq]this compound has been achieved through an eight-step sequence, with key steps including an iron-mediated [2+2+1] cycloaddition and a flash vacuum pyrolysis (FVP).[8][9]

The logical progression of synthetic strategies for this compound, from early methods to the more versatile Scholl reaction, is depicted in the following diagram.

Caption: Evolution of synthetic routes to the this compound core.

Physicochemical Properties of this compound

This compound is a red solid with a melting point of 306 °C.[1] It is insoluble in ethanol and benzene.[1] One of its most characteristic properties is its strong yellow fluorescence in dilute solutions.[1]

Spectroscopic Data

The spectroscopic properties of this compound are a direct consequence of its extended π-conjugated system. The UV-Vis absorption and fluorescence emission spectra are key identifiers for this molecule.

| Spectroscopic Data for this compound | |

| UV/Vis (in Toluene) | λmax (lg ε): 296 nm (4.6191), 312 nm (sh), 359.5 nm (3.6550), 378.5 nm (3.9477), 470.5 nm (4.1021), 495 nm (4.1390), 514.5 nm (sh)[6] |

| Fluorescence (in Chloroform, λex = 495 nm) | λmax: 552 nm[6] |

| 1H NMR (360 MHz, CDCl₃) | δ (ppm): 8.57 (d, J = 8.6 Hz, 2H), 8.31 (d, J = 7.5 Hz, 2H), 8.00 (d, J = 6.7 Hz, 2H), 7.96 (d, J = 6.9 Hz, 2H), 7.76 (m, 2H), 7.48 (m, 2H), 7.39 (m, 2H)[6] |

| 13C NMR (90 MHz, CDCl₃) | δ (ppm): 139.92, 139.43, 138.25, 133.54, 133.10, 129.28, 129.02, 128.13, 126.98, 125.54, 124.57, 123.73, 121.64, 120.32[6] |

| Mass Spectrometry (70 eV) | m/z (%): 326 (100.0) [M⁺], 163 (62.0)[6] |

Experimental Protocols

Synthesis of this compound via the Scholl Reaction

This protocol is adapted from the work of Kawamura, Tsurumaki, and Toyota (2018).[7]

Materials:

-

9,10-Diphenylanthracene

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (sat. NaHCO₃ aq.)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Celite

Procedure:

-

To a solution of 9,10-diphenylanthracene (200 mg, 0.61 mmol) and DDQ (412 mg, 1.8 mmol, 3.0 eq.) in dichloromethane (19 mL) at 0 °C, add trifluoromethanesulfonic acid (1 mL).

-

Stir the mixture at 0 °C for 1 hour. The reaction can be monitored by TLC (hexane:dichloromethane = 3:2, Rf = 0.37).

-

Quench the reaction by adding saturated NaHCO₃ solution (20 mL).

-

Filter the mixture through a pad of celite and wash the residue with dichloromethane (100 mL).

-

Separate the organic layer and wash it with saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane:dichloromethane = 0:1 to 1:3) to afford this compound as a red solid (131 mg, 67% yield).[7]

The workflow for this synthesis is outlined below.

Caption: Workflow for the synthesis of this compound via the Scholl reaction.

Applications and Future Outlook

The unique electronic and photophysical properties of this compound make it a promising candidate for various applications in materials science. Its planar structure can facilitate π-π stacking, which is beneficial for charge transport in organic electronic devices.[3] Research has shown that this compound can be used as the active material in OFETs, exhibiting respectable charge carrier mobilities.[4] The ongoing challenge and opportunity lie in the functionalization of the this compound core to fine-tune its properties for specific applications, such as tuning its emission color for organic light-emitting diodes (OLEDs) or enhancing its performance in photovoltaic devices.[2][3] The continued development of efficient and versatile synthetic routes will be crucial in unlocking the full potential of this remarkable molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Functionalized Rubicenes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. The design, synthesis and application of this compound based polycyclic aromatic hydrocarbons (PAHs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. This compound: a molecular fragment of C70 for use in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. This compound: a molecular fragment of C<sub>70</sub> for use in organic field-effect transistors | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. cup.lmu.de [cup.lmu.de]

- 7. TCI Practical Example: The Synthesis of this compound through the Scholl Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Synthesis and Crystal Structure of Dimorphic Dibenzo[cde,opq]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Crystal Structure of Dimorphic Dibenzo[cde,opq]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Rubicene (UV-Vis and Fluorescence)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic analysis of rubicene, a polycyclic aromatic hydrocarbon (PAH) noted for its distinct photophysical properties. The focus is on Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, two fundamental techniques for characterizing the electronic structure and excited-state dynamics of such molecules.

Introduction to this compound

This compound (C₂₆H₁₄) is a highly conjugated, planar aromatic hydrocarbon that appears as a red solid. Its structure consists of a central anthracene core fused with two benzene rings, creating an extended π-electron system. This extensive conjugation is responsible for its characteristic absorption of visible light and its strong yellow fluorescence in dilute solutions[1]. The unique photophysical properties of this compound and its derivatives make them subjects of interest in materials science, particularly for applications in organic electronics.

Spectroscopic Properties of this compound

The electronic absorption and emission characteristics of this compound are dictated by π-π* transitions within its aromatic system. The following table summarizes the key quantitative data for this compound and a related derivative.

Table 1: Quantitative Spectroscopic Data for this compound

| Compound | Solvent | UV-Vis λmax (nm) (log ε) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| This compound | Toluene | 296 (4.62), 378.5 (3.95), 470.5 (4.10), 495 (4.14)[2] | 552[2] | 0.32[3] |

| This compound | Chloroform | Not Specified | 552[2] | Not Specified |

Molar absorptivity (ε) is given in L·mol⁻¹·cm⁻¹.

The UV-Vis spectrum of this compound in toluene shows several distinct absorption bands.[2] The most intense peak is observed at 495 nm, extending into the visible region, which accounts for the compound's red color. Upon excitation, typically at or near the absorption maximum of 495 nm, this compound exhibits a strong fluorescence emission with a maximum at 552 nm in chloroform.[2][4] This results in a Stokes shift of approximately 57 nm. The fluorescence quantum yield in solution has been reported to be 0.32, indicating a moderately efficient emission process.[3]

Experimental Methodologies

Accurate spectroscopic analysis of this compound requires careful sample preparation and adherence to standardized instrumental protocols. The majority of polycyclic aromatic hydrocarbons are readily analyzed using UV-Vis and fluorescence spectroscopy.[5]

3.1. Sample Preparation

Due to the low solubility of this compound, proper solvent selection is critical.[3] Toluene and chloroform are commonly used solvents.[2]

-

Stock Solution: Prepare a concentrated stock solution by accurately weighing a small amount of high-purity this compound and dissolving it in a known volume of spectroscopic-grade solvent (e.g., toluene, chloroform). The use of a sonicator may aid in dissolution.

-

Working Solutions: Create a series of dilute working solutions from the stock solution. For UV-Vis analysis, concentrations are typically in the micromolar (10⁻⁶ M) range, chosen to yield an absorbance between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law. For fluorescence measurements, solutions are often more dilute (nanomolar, 10⁻⁹ M range) to avoid inner filter effects and self-quenching.

3.2. UV-Vis Absorption Spectroscopy

This technique measures the attenuation of light as it passes through the sample, providing information on electronic transitions.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Blank Correction: Fill a quartz cuvette (typically 1 cm path length) with the pure solvent used for the sample preparation. Place it in the reference and sample holders and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Replace the solvent in the sample cuvette with the this compound solution. Scan a range of wavelengths (e.g., 250-700 nm) to obtain the full absorption spectrum.

-

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. Identify the wavelengths of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert Law, A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length.

3.3. Fluorescence Spectroscopy

This technique measures the light emitted from a sample after it has absorbed light, providing insights into the molecule's excited state properties.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

-

Excitation and Emission Spectra:

-

To obtain an emission spectrum: Set the excitation monochromator to the desired excitation wavelength (e.g., 495 nm for this compound). Scan the emission monochromator over a longer wavelength range (e.g., 510-700 nm).

-

To obtain an excitation spectrum: Set the emission monochromator to the wavelength of maximum fluorescence (e.g., 552 nm). Scan the excitation monochromator over a shorter wavelength range (e.g., 300-540 nm). The resulting excitation spectrum should ideally match the absorption spectrum.

-

-

Quantum Yield (ΦF) Determination: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It can be measured by two primary methods:

-

Absolute Method: This requires an integrating sphere to collect all emitted light from the sample. The quantum yield is calculated by directly comparing the integrated intensity of the excitation light with and without the sample present, along with the integrated intensity of the sample's emission.

-

Relative Method (Comparative): This is a more common approach where the fluorescence intensity of the unknown sample is compared to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene). The quantum yield is calculated using the following equation:

Φ_X = Φ_{ST} * (I_X / I_{ST}) * (A_{ST} / A_X) * (n_X² / n_{ST}²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts X and ST refer to the unknown sample and the standard, respectively.

-

To minimize errors, the absorbance of both the sample and standard solutions at the excitation wavelength should be kept low (< 0.1).

-

Experimental Workflow Visualization

The logical flow for the complete spectroscopic characterization of this compound is depicted below.

Conclusion

This compound possesses distinct and well-defined spectroscopic properties characterized by strong absorption in the blue-green region of the visible spectrum and significant yellow fluorescence. Its high molar absorptivity and moderate fluorescence quantum yield make it a useful chromophore and fluorophore. The experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible characterization of this compound and its derivatives, which is essential for its potential application in the development of novel organic materials and probes.

References

Methodological & Application

Application Notes and Protocols for Rubicene Synthesis via Scholl Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rubicene is a polycyclic aromatic hydrocarbon (PAH) with a distinctive ruby-red color, first synthesized over a century ago.[1] Its unique electronic and photophysical properties have garnered recent interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and electroluminescent devices.[1] The Scholl reaction provides a facile and efficient method for synthesizing this compound and its derivatives through an intramolecular oxidative cyclodehydrogenation.[1][2] This protocol details the synthesis of this compound from the readily available starting material, 9,10-diphenylanthracene, utilizing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant in the presence of a strong acid.[1]

The Scholl reaction is a powerful tool for the construction of fused aromatic systems, involving the formation of aryl-aryl bonds through a dehydrogenative coupling process.[2][3] While the exact mechanism can vary depending on the reactants and conditions, it is generally believed to proceed through either a radical cation or an arenium ion intermediate.[3][4][5] This method offers a more convenient alternative to harsher, traditional methods for this compound synthesis, often resulting in higher yields under milder conditions.[1]

Reaction Principle:

The synthesis of this compound via the Scholl reaction involves the intramolecular cyclization of 9,10-diphenylanthracene. In the presence of a strong acid, such as trifluoromethanesulfonic acid (TfOH), and an oxidizing agent like DDQ, new carbon-carbon bonds are formed between the phenyl substituents and the anthracene core, leading to the extended, planarized this compound structure.[1]

Quantitative Data Summary: